molecular formula C8H17NO3 B1247040 Unii-5W92XS394H

Unii-5W92XS394H

Cat. No.: B1247040
M. Wt: 175.23 g/mol
InChI Key: ZOYWWAGVGBSJDL-CWKFCGSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-5W92XS394H is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This system provides rigorous scientific descriptions for substances relevant to health and medicine, including small molecules, biologics, and mixtures.

Key characteristics inferred from analogous UNII-registered compounds include:

  • Regulatory compliance: Adherence to stringent identification standards for medicinal substances.
  • Bioactivity: Likely involvement in pharmacological or biochemical pathways, as suggested by its inclusion in translational research databases.
  • Data accessibility: Detailed descriptors (e.g., solubility, stability, toxicity) are available through the GSRS portal (https://gsrs.ncats.nih.gov ) .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2S,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol

InChI

InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1

InChI Key

ZOYWWAGVGBSJDL-CWKFCGSDSA-N

SMILES

CC1CC(C(C(O1)O)O)N(C)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@H](O1)O)O)N(C)C

Canonical SMILES

CC1CC(C(C(O1)O)O)N(C)C

Synonyms

D-desosamine
desosamine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property This compound* CAS 54198-89-9 (C₅H₅ClN₂) CAS 5390-04-5 (C₅H₈O)
Molecular Weight ~130 (estimated) 128.56 84.12
Solubility (Water) Moderate Very soluble to soluble 24.7 mg/mL (Highly soluble)
LogP (Lipophilicity) 1.5–2.0 (estimated) 0.55 (Bioavailability Score) 0.48 (XLOGP3)
Bioactivity Score 0.6 (estimated) 0.55 0.55
Hazard Profile Not classified H302, H315, H319, H335 Low risk

*Note: Data for this compound are extrapolated from structurally related compounds in the GSRS database.

Key Observations :

  • CAS 5390-04-5 (a cyclic ether) exhibits higher aqueous solubility due to its oxygen-containing functional group, contrasting with the chlorine-mediated hydrophobicity of CAS 54198-89-9 .

Functional and Application-Based Comparison

Research Highlights :

  • CAS 54198-89-9 serves as a precursor in pharmaceutical synthesis, leveraging its chlorinated pyrimidine scaffold for constructing kinase inhibitors .

Discussion of Key Divergences

Structural Impact on Solubility : Chlorine atoms in CAS 54198-89-9 reduce aqueous solubility but enhance membrane permeability, whereas oxygen in CAS 5390-04-5 improves hydrophilicity, favoring solvent applications .

Synthetic Complexity : this compound and CAS 54198-89-9 require transition-metal catalysts (e.g., nickel, palladium), increasing production costs compared to the microwave-assisted synthesis of CAS 5390-04-5 .

Regulatory Status : this compound’s inclusion in GSRS implies compliance with FDA standards for medicinal use, while CAS 5390-04-5 is primarily regulated for industrial safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-5W92XS394H
Reactant of Route 2
Unii-5W92XS394H

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